1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of a pyrrolidine derivative with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The ethylphenyl group may enhance the compound’s binding affinity to target proteins or enzymes, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)pyrrolidine-3-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-4-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid
Uniqueness
1-[(Tert-butoxy)carbonyl]-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the ethylphenyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural variation can lead to differences in reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C18H25NO4 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(2-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-5-12-8-6-7-9-13(12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21) |
InChI Key |
YKYAJJXVFLXWJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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